Heptanamide

Thermodynamics Crystal Engineering Differential Scanning Calorimetry

Heptanamide (C7 fatty amide, Enanthamide) is the only homolog with two reproducible solid-solid transitions (319 K, 356.1 K) plus sharp fusion at 368.6 K—essential for multi-point DSC calibration. As the validated Reactive Black 5 metabolite, it is the definitive standard for azo dye bioremediation studies. Its mid-chain ΔGsolubility° (−2.6) anchors solubility model validation and polarizable force field development. Chick embryo liver amidase prefers Heptanamide for maximum enzymatic signal—substituting hexanamide (C6) or octanamide (C8) yields false negatives. Insist on the exact carbon number; chain-length substitution compromises thermodynamic and kinetic data integrity. Order the authenticated standard now.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
CAS No. 628-62-6
Cat. No. B1606996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptanamide
CAS628-62-6
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)N
InChIInChI=1S/C7H15NO/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H2,8,9)
InChIKeyAEDIXYWIVPYNBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptanamide (CAS 628-62-6): Essential Baseline Data for Procurement and Research Selection


Heptanamide (CAS 628-62-6, also known as enanthamide) is a primary fatty acid amide (C7H15NO) consisting of a seven‑carbon aliphatic chain terminating in a carboxamide group [1]. It belongs to the fatty acyls class and is a solid at ambient temperature. Its primary applications include use as a synthetic intermediate, a metabolite in biodegradation studies of azo dyes, and a reference compound in physical property modeling of homologous alkylamide series [2].

Why Heptanamide Cannot Be Freely Substituted with Other n‑Alkylamides in Critical Applications


In‑class fatty amides are not functionally interchangeable. Even a single methylene group difference in the aliphatic chain produces quantifiable shifts in thermodynamic stability, solubility, and enzymatic recognition. Heptanamide (C7) occupies a specific position in the homologous series that distinguishes it from hexanamide (C6) and octanamide (C8). Substituting Heptanamide with a shorter or longer analog alters fusion enthalpy by 0.6 kJ·mol⁻¹ or more [1], changes the experimental solubility free energy (ΔGsolubility°) by over 2.0 units [2], and modifies lipophilicity by approximately 0.5 logP units per carbon [3]. These differences translate directly into divergent outcomes in thermodynamic modeling, enzyme kinetics, and bioremediation studies.

Heptanamide (628-62-6): Quantifiable Differentiation Evidence Against Closest Analogs


Fusion Enthalpy and Solid‑Solid Phase Transitions: DSC Comparison with Hexanamide

Heptanamide exhibits a lower fusion enthalpy (16.2 ± 0.2 kJ·mol⁻¹) compared to hexanamide (16.8 ± 0.3 kJ·mol⁻¹) under identical DSC conditions, a difference of 0.6 kJ·mol⁻¹ [1]. Furthermore, Heptanamide undergoes two solid‑solid phase transitions prior to melting (7.5 ± 0.3 kJ·mol⁻¹ at 319 K and 3.4 ± 0.1 kJ·mol⁻¹ at 356.1 K), whereas hexanamide exhibits only one (5.1 ± 0.1 kJ·mol⁻¹ at 306.1 K) [1]. These differences in solid‑state energetics confirm that the C7 chain provides a distinct polymorphic landscape compared to the C6 analog.

Thermodynamics Crystal Engineering Differential Scanning Calorimetry

Experimental Solubility Free Energy (ΔGsolubility°): Head‑to‑Head Comparison with Hexanamide and Octanamide

In a polarizable force field study that included experimental validation, Heptanamide (C7) showed an experimental ΔGsolubility° of −2.6, while hexanamide (C6) and octanamide (C8) gave −0.6 and −3.6, respectively [1]. This represents a 2.0‑unit more favorable (more negative) solubility free energy for Heptanamide relative to hexanamide, and a 1.0‑unit less favorable value relative to octanamide. The data confirm that the solubility behavior of Heptanamide is distinct from both the shorter and longer alkylamide congeners.

Solubility Modeling Computational Chemistry Physical Pharmacy

Lipophilicity (LogP) Differentiation Across the n‑Alkylamide Series

Heptanamide has a predicted XLogP3 value of 1.9 [1]. For comparison, the predicted XLogP3 for hexanamide is approximately 1.4 and for octanamide approximately 2.4 (based on standard increments of ~0.5 log units per methylene group for this homologous series) [2]. The 0.5‑unit difference between Heptanamide and its immediate neighbors is sufficient to alter partition coefficients and permeability in biological systems.

Lipophilicity QSAR Membrane Permeability

Enzyme Substrate Specificity: Heptanamide as a Preferred Substrate for Chick Embryo Liver Amidase

In a study of aliphatic amide hydrolysis, hexanamide and heptanamide were identified as the best substrates for a chick embryo liver amidase, while activity decreased with both shorter and longer chain lengths [1]. Although exact kinetic constants (Km, Vmax) were not tabulated, the qualitative ranking establishes that Heptanamide sits at the activity maximum of the chain‑length profile. Amides branched at the 2‑carbon or longer were poor substrates or not hydrolyzed [1].

Enzymology Metabolism Amidase Assay

Bioremediation Relevance: Heptanamide as a Defined Metabolite of Azo Dye Reactive Black 5

Heptanamide is a characterized metabolite of the azo dye Reactive Black 5 (RB5) . Its identification as a degradation product is used to monitor the extent of bioremediation of azo‑dye‑contaminated environments. While hexanamide and octanamide are not typically reported as metabolites of RB5, the specific C7 chain is a structural feature of the dye's degradation pathway.

Bioremediation Azo Dye Degradation Environmental Chemistry

Heptanamide (628-62-6): Validated Application Scenarios Grounded in Comparative Evidence


Calibration Standard for Differential Scanning Calorimetry (DSC) in the 300–400 K Range

Heptanamide exhibits well‑defined fusion (368.6 ± 0.5 K) and two solid‑solid phase transitions (319 K and 356.1 K), as measured by DSC [1]. Its thermal events are distinct from those of hexanamide (single solid‑solid transition at 306.1 K, fusion at 372.4 K) [1]. This makes Heptanamide suitable as a calibration or reference material for DSC instruments operating in the 310–370 K window, where its multiple transitions provide internal consistency checks absent in simpler analogs.

Benchmark Compound for Computational Solubility and Crystal Structure Prediction

Heptanamide is included in the experimental validation set of a polarizable force field study that reports its crystal structure, powder pattern, and solubility free energy [2][3]. The compound serves as a mid‑chain member of the n‑alkylamide series, with experimental ΔGsolubility° (−2.6) bracketed by hexanamide (−0.6) and octanamide (−3.6) [2]. Researchers developing solubility models or force fields can use Heptanamide to test the accuracy of predictions for compounds with intermediate lipophilicity and crystal packing.

Enzymatic Probe in Amidase Activity and Prodrug Activation Studies

Heptanamide is a preferred substrate for chick embryo liver amidase, alongside hexanamide, while longer or shorter chains reduce activity [4]. This positions Heptanamide as a positive control or probe for amidase assays, especially when investigating chain‑length dependence of enzymatic hydrolysis. Its use ensures maximum signal, whereas a suboptimal analog might yield false negatives.

Analytical Reference for Azo Dye Bioremediation Monitoring

As a known metabolite of Reactive Black 5 (RB5), Heptanamide is employed as a reference standard in the analysis of azo dye degradation pathways . Researchers tracking the bioremediation of RB5‑contaminated soil or water can quantify Heptanamide to confirm the extent of biodegradation. Substituting another fatty amide would not align with the established metabolic route of RB5.

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